2-[(3-Chlorobenzyl)thio]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(3-Chlorobenzyl)thio]acetohydrazide typically involves the reaction of 3-chlorobenzyl chloride with thioacetic acid, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(3-Chlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Chlorobenzyl)thio]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[(3-Chlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
2-[(3-Chlorobenzyl)thio]acetohydrazide can be compared with other similar compounds, such as:
2-[(4-Chlorobenzyl)thio]acetohydrazide: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.
2-[(3-Bromobenzyl)thio]acetohydrazide: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Methylbenzyl)thio]acetohydrazide: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-3-1-2-7(4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDIBLZTBMHBRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.